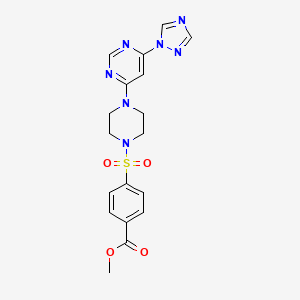

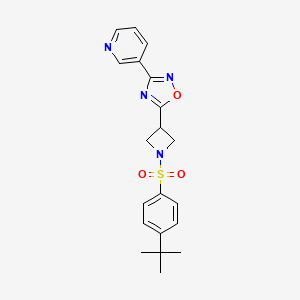

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as THP-Pyrrol and has been used for various purposes in the laboratory.

Applications De Recherche Scientifique

Complex Formation with Lanthanoids

The study by Roy and Nag (1978) explored the formation of complexes between a structurally similar compound, 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, and lanthanoids. These complexes were characterized to investigate the phenomenon of hypersensitivity with respect to the coordination environment and solvent medium, which could be relevant for understanding the electronic and structural properties of related compounds including "4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one" (Roy & Nag, 1978).

Reaction Mechanisms and Product Formation

Zaleska (1987) described the synthesis of pyrrolo[3,4-c]pyridine and Furo[3,4-c]pyridine derivatives from thiazolidine-4-on derivatives under morpholine treatment. This study sheds light on the reactivity and potential applications of similar compounds in synthesizing heterocyclic structures, which are crucial in pharmaceutical and material sciences (Zaleska, 1987).

Synthetic Histone Deacetylase Inhibitors

Ragno et al. (2004) developed aroyl-pyrrole-hydroxy-amides (APHAs), a new class of synthetic HDAC inhibitors, through docking studies, synthesis, and biological testing. These compounds, including variants of "4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one", exhibited significant inhibitory activity against HDAC1 and HD2 enzymes, suggesting potential applications in cancer therapy and epigenetic research (Ragno et al., 2004).

Polyheterocyclic Compound Synthesis

Morales-Salazar et al. (2022) synthesized a new polyheterocyclic compound through a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This study exemplifies the potential of "4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one" in facilitating the synthesis of complex heterocyclic structures for various applications (Morales-Salazar et al., 2022).

Propriétés

IUPAC Name |

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c25-20(16-6-2-1-3-7-16)18-19(17-8-4-15-29-17)24(22(27)21(18)26)10-5-9-23-11-13-28-14-12-23/h1-4,6-8,15,19,25H,5,9-14H2/b20-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVJKZZQUACHMY-CZIZESTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723656.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2723657.png)

![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)

![methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2723660.png)

![8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2723661.png)

![N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723667.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2723669.png)